ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate
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Overview
Description
Ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d][1,2,3]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-d][1,2,3]triazine core, which is fused with a phenyl ring and linked to an ethyl benzoate moiety through an amino group.
Preparation Methods
The synthesis of ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride to form an intermediate, which is then reacted with ethyl 4-aminobenzoate under controlled conditions to yield the final product . The reaction conditions often require refluxing and the use of solvents such as dimethylformamide to facilitate the reaction.
Chemical Reactions Analysis
Ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Scientific Research Applications
Ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like EGFR tyrosine kinase, which plays a crucial role in cell signaling pathways.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate involves the inhibition of specific molecular targets such as protein kinases. The compound binds to the active site of these enzymes, blocking their catalytic activity and thereby interfering with the signaling pathways that regulate cell growth and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate can be compared with other pyrazolo[3,4-d][1,2,3]triazine derivatives, such as:
7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine: Similar in structure but lacks the ethyl benzoate moiety, which may affect its biological activity.
Ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate: Another derivative with a piperazine ring, which may exhibit different pharmacological properties.
Properties
IUPAC Name |
ethyl 4-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-2-27-19(26)13-8-10-14(11-9-13)21-17-16-12-20-25(18(16)23-24-22-17)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQIDHKLTSKVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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